4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Overview
Description
The compound 4-Chloro-6-(trifluoromethyl)quinazoline has a CAS Number of 16499-64-2 and a molecular weight of 232.59 . It is a solid substance stored at an inert atmosphere, 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(trifluoromethyl)quinazoline is 1S/C9H4ClF3N2/c10-8-6-3-5 (9 (11,12)13)1-2-7 (6)14-4-15-8/h1-4H .Scientific Research Applications
Organic Synthesis Applications
4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine serves as a critical intermediate in the synthesis of complex molecules. A notable application is its use in the one-pot synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, facilitated by microwave irradiation. This method allows for the rapid synthesis of compounds with potential antileukemic activity, showcasing the molecule's significance in medicinal chemistry research (Dolzhenko et al., 2021). Furthermore, its reactivity with amines to create 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines highlights its versatility in nucleophilic substitution reactions, with some derivatives showing activity as CGRP receptor antagonists (Lim et al., 2014).
Materials Science and Engineering
In materials science, the compound's derivatives have been explored for their thermal stability and potential as energetic materials. A study on trifluoromethyl-containing fused triazole-triazine energetic molecules derived from this triazine compound revealed excellent thermal stability and moderate energetic performance, indicating its potential for developing heat-resistant materials (Yan et al., 2021).
Chemical Engineering Applications
The compound's role extends into chemical engineering, particularly in the synthesis of polymers and coatings. Its derivatives have been utilized to enhance the thermal oxidation stability of polypropylene, demonstrating the compound's utility in improving the durability and lifespan of polymeric materials (Ya & Cui, 2001).
Environmental Chemistry
In environmental chemistry, derivatives of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine are studied for their hydrolysis reactions, which are crucial for understanding the environmental fate of chlorine-containing pesticides. Computational studies on the hydrolysis of related triazines offer insights into their environmental degradation pathways, highlighting the importance of such compounds in environmental risk assessments (Sawunyama & Bailey, 2002).
Safety and Hazards
The compound 4-chloro-6-(trifluoromethyl)quinazoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluazinam, are known to be broad-spectrum fungicides . They are used to control various soil-borne fungal pathogens on a range of crops .
Mode of Action
It is known that fluazinam, a compound with a similar structure, acts as a protective fungicide . It is also noted that compounds containing a trifluoromethyl group can exhibit improved drug potency towards certain enzymes .
Biochemical Pathways
It is suggested that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridines derivatives could contribute to their biological activities .
Pharmacokinetics
It is known that the trifluoromethyl group can affect the pharmacokinetic properties of drugs .
Result of Action
It is known that fluazinam, a compound with a similar structure, has a low oral mammalian toxicity but is an irritant and skin sensitizer .
properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N4/c5-2-10-1(4(6,7)8)11-3(9)12-2/h(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUBIMPBJDSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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